molecular formula C23H24N4O2S2 B2433245 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 1242861-59-1

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2433245
CAS RN: 1242861-59-1
M. Wt: 452.59
InChI Key: RKWGIBMECPZWDY-UHFFFAOYSA-N
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Description

The compound “2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide” is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It belongs to the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .


Synthesis Analysis

The synthesis of this compound involves substituting the benzene ring in the quinazolone molecule with a pyridine ring . This is achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and substitution reactions . The exact details of these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry has led to the development of novel compounds with potential applications in materials science and pharmaceuticals. For example, the synthesis of heterocyclic derivatives of guanidine demonstrates the formation of complex structures that contribute to the understanding of chemical reactions and potential applications in designing new materials and drugs (Banfield, Fallon, & Gatehouse, 1987). Similarly, the investigation into the reactions of amino-dimethylthiophene-carboxamide with iso(and isothio)cyanates under microwave irradiation opens new pathways for the synthesis of thieno[2,3-d]pyrimidines, which could have applications in creating new molecular structures with unique properties (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Structural Analysis and X-Ray Crystallography

The determination of crystal structures of complex heterocyclic compounds provides insights into their molecular geometry and potential interactions in biological systems or materials. For instance, the crystal structure determination of related compounds enhances our understanding of molecular conformations and the basis for their reactivity and interaction with other molecules (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Applications in Imaging and Radiolabeling

Compounds related to the specified chemical structure have been explored for their potential in imaging and radiolabeling. The synthesis and evaluation of specific derivatives as selective radioligands for imaging translocator proteins with PET highlight the importance of these compounds in medical diagnostics and therapeutic monitoring (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Potential as Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine showcase the exploration of related compounds for their anticonvulsant properties, contributing to the development of new therapeutic agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antimicrobial Activities

Newly synthesized compounds incorporating related structures have been evaluated for their antimicrobial activities, demonstrating the potential of these molecules in addressing the challenge of bacterial and fungal infections (Sabry, Flefel, Al-Omar, & Amr, 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, compounds in the 4-quinazoline group, to which this compound belongs, are known for their hypnotic and anticonvulsive effects . Depending on the nature of the substituents in position 3 of the molecule, either antiphlogistic, analgetic and antipyretic effects or anticonvulsive action will prevail .

properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-4-5-11-27-22(29)20-19(16-7-6-10-24-21(16)31-20)26-23(27)30-13-18(28)25-17-12-14(2)8-9-15(17)3/h6-10,12H,4-5,11,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWGIBMECPZWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

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